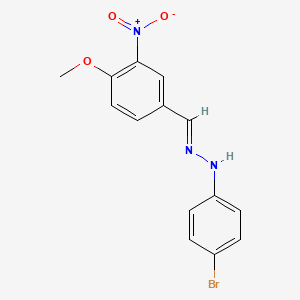![molecular formula C17H27N3O4 B3839876 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol CAS No. 4953-36-0](/img/structure/B3839876.png)
1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol
Übersicht
Beschreibung
1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol, also known as propranolol, is a beta-blocker medication used primarily to treat hypertension, angina, and arrhythmias. However, propranolol has also been found to have other potential applications in scientific research due to its unique properties. In
Wirkmechanismus
Propranolol works by blocking the beta-adrenergic receptors in the sympathetic nervous system, which reduces the effects of adrenaline and other stress hormones. This results in decreased heart rate, blood pressure, and cardiac output, as well as reduced anxiety and stress responses.
Biochemical and Physiological Effects
Propranolol has several biochemical and physiological effects, including the following:
- Decreased heart rate and blood pressure
- Reduced cardiac output and oxygen demand
- Reduced contractility of the heart muscle
- Decreased release of renin from the kidneys
- Reduced lipolysis and glycogenolysis in adipose tissue and liver
- Reduced secretion of insulin and glucagon from the pancreas
- Reduced release of adrenaline and noradrenaline from the adrenal glands
- Reduced anxiety and stress responses
Vorteile Und Einschränkungen Für Laborexperimente
Propranolol has several advantages and limitations for lab experiments. Some advantages include its well-established safety profile, availability, and relatively low cost. Additionally, 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol can be administered orally or intravenously, making it easy to use in various experimental settings. However, some limitations include its non-specific effects on other beta-adrenergic receptors, as well as potential interactions with other medications. Additionally, 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol may not be effective for all experimental models or research questions.
Zukünftige Richtungen
There are several future directions for 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol research, including the following:
- Investigating the role of 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol in other physiological and pathological conditions, such as diabetes, obesity, and chronic pain.
- Exploring the potential use of 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol in combination with other medications or therapies for various disorders.
- Developing more specific beta-blockers that target only certain beta-adrenergic receptors to reduce non-specific effects.
- Investigating the long-term effects of 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol use on cardiovascular and metabolic health.
- Exploring the potential use of 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol as a cognitive enhancer or memory aid in healthy individuals.
Conclusion
In conclusion, 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol is a beta-blocker medication that has potential applications in various scientific research fields. Its unique properties, including its ability to block the sympathetic nervous system and reduce anxiety and stress responses, make it a useful tool for investigating physiological and pathological processes. However, further research is needed to fully understand the potential benefits and limitations of 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol for scientific research.
Wissenschaftliche Forschungsanwendungen
Propranolol has been found to have potential applications in various scientific research fields. For example, it has been used as a tool to investigate the role of the sympathetic nervous system in various physiological processes, such as cardiovascular function, thermoregulation, and glucose metabolism. Propranolol has also been used to study the effects of stress and anxiety on cognitive function and memory consolidation. Additionally, 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol has been investigated as a potential treatment for post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
Eigenschaften
IUPAC Name |
1-(diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-3-18(4-2)12-15(21)13-24-17-11-14(20(22)23)7-8-16(17)19-9-5-6-10-19/h7-8,11,15,21H,3-6,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPJQQZDQZYLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333523 | |
| Record name | ST50993707 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]- | |
CAS RN |
4953-36-0 | |
| Record name | ST50993707 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



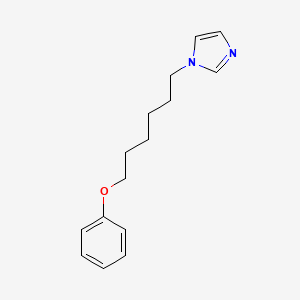
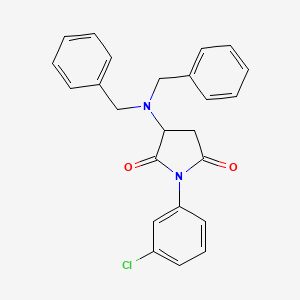
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3839812.png)
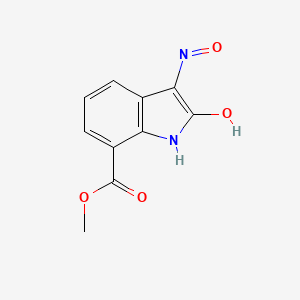
![3-iodo-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3839816.png)

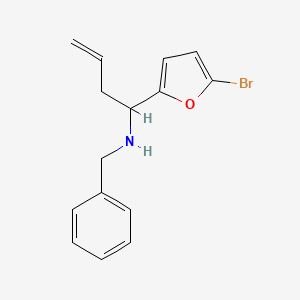
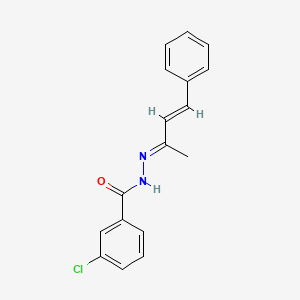

![3-[(carboxymethyl)sulfonyl]benzoic acid](/img/structure/B3839852.png)
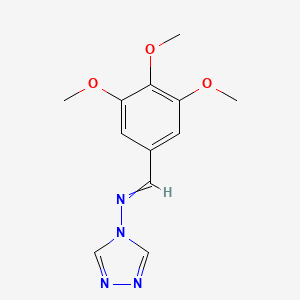
![3-(5-methyl-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839865.png)
![N-cyclopropyl-3-{[1-(cyclopropylmethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B3839871.png)
